molecular formula C21H26N6O2S B2629656 N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide CAS No. 1111564-66-9

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide

Cat. No. B2629656
M. Wt: 426.54
InChI Key:
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Convenient Synthesis Approaches : Research has explored convenient synthesis methods for derivatives within the [1,2,4]triazolo[4,3-a]quinazoline family. Fathalla et al. (2007) detailed a new synthesis approach for a variety of [1,2,4]triazoloquinazolinone derivatives, hinting at their potential as non-sedative H1-antihistamines Fathalla, S. E. Rayes, & I. Ali, 2007.

  • Anticancer Activity : Several studies have synthesized [1,2,4]triazolo[4,3-a]quinoline derivatives to explore their structural requirements for anticancer activity. For instance, Reddy et al. (2015) investigated a new series of derivatives and found significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in anticancer treatments Reddy et al., 2015.

  • Chemical Transformations and Derivatives : Al-Salahi and Geffken (2011) developed a novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives through chemical transformations, demonstrating the versatility of the quinazolinone scaffold for generating diverse bioactive molecules Al-Salahi & Geffken, 2011.

  • Antibacterial Activity : Singh et al. (2010) synthesized indolylthiadiazole and quinazolinonylthiadiazole derivatives, screening them for antibacterial activity. One compound was notably potent, underscoring the antimicrobial potential of triazoloquinazoline derivatives Singh et al., 2010.

Potential Biological Activities

  • Antiproliferative Properties : Kaneko et al. (2020) synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, showing superior antiproliferative effects against various cancer cell lines compared to known agents like imiquimod. This indicates the promise of triazoloquinazoline derivatives as anticancer agents Kaneko et al., 2020.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-6-11-26-18(29)15-9-7-8-10-16(15)27-19(26)24-25-20(27)30-14(4)17(28)23-21(5,12-22)13(2)3/h7-10,13-14H,6,11H2,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNOKELPFFHMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SC(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)propanamide

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